Cyclopentyl nitrite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

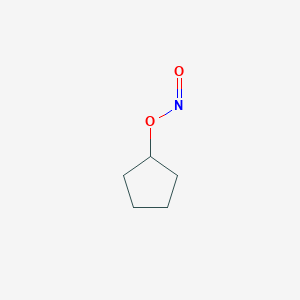

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO2 |

|---|---|

Molecular Weight |

115.13 g/mol |

IUPAC Name |

cyclopentyl nitrite |

InChI |

InChI=1S/C5H9NO2/c7-6-8-5-3-1-2-4-5/h5H,1-4H2 |

InChI Key |

MAEOZYAUPZYZTO-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)ON=O |

Canonical SMILES |

C1CCC(C1)ON=O |

Origin of Product |

United States |

Foundational & Exploratory

Cyclopentyl Nitrite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical and physical properties of cyclopentyl nitrite (B80452). It includes a summary of its quantitative data, experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Core Chemical and Physical Properties

Cyclopentyl nitrite is an organic compound and an ester of cyclopentanol (B49286) and nitrous acid.[1] It belongs to the class of alkyl nitrites, which are known for their vasodilatory effects.[1]

Identification and Structure

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 67764-33-4[3][4][5] |

| Molecular Formula | C5H9NO2[2][5][6][7][8] |

| Molecular Weight | 115.13 g/mol [2] |

| SMILES | C1CCC(C1)ON=O[2] |

| InChI | InChI=1S/C5H9NO2/c7-6-8-5-3-1-2-4-5/h5H,1-4H2[2] |

| InChIKey | MAEOZYAUPZYZTO-UHFFFAOYSA-N[2] |

Physical and Chemical Data

A comprehensive investigation of the physical and chemical properties of this compound has been challenging due to limited available data. Many standard physical properties have not been thoroughly experimentally determined or reported in the literature.[3]

| Property | Value | Source |

| Boiling Point | 102-103 °C | [7] |

| Appearance | Clear, yellow-tinted acidic liquid | [9] |

| Odor | Strong solvent odor | [9] |

| pH | 1-2 (for a synthesized sample) | [9] |

| Calculated LogP | 1.627 | [5] |

| Calculated Polar Surface Area | 38.66 Ų | [5] |

| Melting Point/Freezing Point | No data available | [3] |

| Density | No data available | [8] |

| Flash Point | No data available | [3] |

| Solubility | No data available |

Experimental Protocols

Synthesis of this compound

The synthesis of alkyl nitrites can be achieved by the reaction of an alcohol with a nitrite salt in an acidic medium.[10][11][12] A successful laboratory-scale synthesis of this compound has been reported involving the reaction of cyclopentanol with ammonium (B1175870) nitrate (B79036) in the presence of concentrated sulfuric acid.[9]

Materials:

Procedure:

-

React cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.[9]

-

The reaction is exothermic and results in the formation of a yellow liquid with a pH of 1-2.[9]

-

The upper layer containing the this compound can be separated.

An alternative, more general method for the continuous synthesis of alkyl nitrites involves gradually and continuously adding an alcohol, a metal nitrite (like sodium nitrite), and a strong acid to an aqueous medium.[10] The formed alkyl nitrite is then continuously drawn off from the reaction medium.[10]

It is important to note that an attempted synthesis using cyclopentanol and potassium nitrite in concentrated sulfuric acid was reported to be unsuccessful, with no detectable formation of this compound.[9]

Analytical Methods

The identification and analysis of this compound can be performed using a combination of spectroscopic and chromatographic techniques.[9]

1. Vapor Phase Infrared (IR) Spectroscopy:

-

Method: A drop of the liquid sample is placed in a gas cell with KBr windows and examined using a Fourier-transform infrared (FTIR) spectrometer.[9]

-

Expected Result: The resulting spectrum will show characteristic peaks for a non-aromatic nitrite compound.[9]

2. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Method: A headspace sample is injected into a GC-MS system.[9]

-

Typical GC Conditions: A suitable capillary column is used with a temperature program, for example, an initial temperature of 40°C held for 5 minutes, followed by a ramp to 200°C at 25°C/minute.[9]

-

Expected Mass Spectrum: The mass spectrum of this compound will show characteristic fragmentation patterns. A peak with a base peak at m/z 41 and major ions at 55, 57, 67, 69, and 84 has been reported to be consistent with this compound.[9]

3. Ion Chromatography:

-

Method: The sample is diluted in analytical grade water and analyzed using an ion chromatograph equipped with a suitable anion-exchange column. A mobile phase such as 9mM sodium carbonate can be used.[9]

-

Purpose: This method is used to confirm the presence of the nitrite anion and to distinguish it from nitrate.[9]

Mechanism of Action and Signaling Pathway

Alkyl nitrites, including this compound, are potent vasodilators.[1][11] Their physiological effects are mediated through the release of nitric oxide (NO), which acts as a signaling molecule to relax involuntary muscles, particularly those in the walls of blood vessels.[11] This leads to a decrease in blood pressure, flushing of the face, and an increased heart rate.[9][11]

The following diagram illustrates the generalized signaling pathway for the vasodilatory effect of alkyl nitrites.

Caption: Mechanism of alkyl nitrite-induced vasodilation.

Safety and Handling

This compound should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[3] It is advised to use personal protective equipment such as safety glasses and gloves.[3] The chemical stability is maintained under recommended storage conditions, which involve keeping the container tightly closed in a cool, dry place.[3] In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide can be used as extinguishing media.[3]

Applications and Relevance in Drug Development

This compound, like other alkyl nitrites, has applications as a vasodilator.[1][9] Historically, amyl nitrite was used to treat angina.[11] The vasodilatory properties of these compounds also led to their recreational use as "poppers" to enhance sexual pleasure.[1][9]

For drug development professionals, the interest in this compound and related compounds lies in their ability to act as nitric oxide donors. The nitric oxide signaling pathway is a critical target in the treatment of various cardiovascular conditions, including hypertension and angina. Understanding the chemistry and pharmacology of compounds like this compound can inform the design of new therapeutic agents that modulate this pathway.

References

- 1. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. valsynthese.ch [valsynthese.ch]

- 4. This compound | 67764-33-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Nitrous acid, cyclopentyl ester|lookchem [lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [chemister.ru]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 10. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]

- 11. Amyl_nitrite [bionity.com]

- 12. Sciencemadness Discussion Board - Alkyl nitrite synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

An In-Depth Technical Guide to the Molecular Structure and Formula of Cyclopentyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl nitrite (B80452), an alkyl nitrite with the molecular formula C₅H₉NO₂, is a compound of interest in various chemical and pharmacological research fields. This technical guide provides a comprehensive overview of its molecular structure, chemical formula, and physicochemical properties. Detailed experimental protocols for its synthesis and analysis via spectroscopic methods are presented, along with a summary of its known chemical reactions. This document aims to serve as a core resource for professionals engaged in research and development involving cyclopentyl nitrite and related compounds.

Molecular Structure and Formula

This compound is the ester of cyclopentanol (B49286) and nitrous acid. Its chemical structure consists of a five-membered cyclopentyl ring attached to a nitrite functional group (-ONO).

Molecular Formula: C₅H₉NO₂[1]

IUPAC Name: this compound[1]

SMILES: C1CCC(C1)ON=O[1]

InChI Key: MAEOZYAUPZYZTO-UHFFFAOYSA-N[1]

The molecule's structure is characterized by the C-O-N=O linkage. The cyclopentyl ring is not planar and adopts puckered conformations to relieve ring strain.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 115.13 g/mol | [1] |

| Boiling Point | 102-103 °C | |

| Appearance | Clear, yellow-tinted liquid | [2] |

| Density | Data not available | [3] |

| Computed XLogP3 | 1.3 | [1] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Spectroscopic methods are essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The vapor phase infrared spectrum of this compound is characteristic of a non-aromatic nitrite compound.[2] Key absorptions are expected for the nitrite functional group.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1665 | N=O stretch (trans-conformer) | Strong |

| ~1620 | N=O stretch (cis-conformer) | Strong |

| ~780 | O-N stretch | Strong |

| 2850-2975 | C-H stretch (cyclopentyl) | Medium to Strong |

| 1470 | C-H bend (cyclopentyl) | Strong |

Table 2: Characteristic IR Absorptions for this compound

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of this compound. Under specific conditions, this compound has a characteristic retention time and mass spectrum. For instance, in one study, it eluted at 1.19 minutes and exhibited a mass spectrum with a base peak at m/z 41 and major ions at 55, 57, 67, 69, and 84.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not widely reported. However, based on the structure, the following characteristic signals can be predicted.

¹H NMR (Predicted):

-

A multiplet in the downfield region corresponding to the proton on the carbon bearing the nitrite group (CH-ONO).

-

Overlapping multiplets in the upfield region for the remaining methylene (B1212753) protons of the cyclopentyl ring.

¹³C NMR (Predicted):

-

A downfield signal for the carbon atom attached to the nitrite group (C-ONO).

-

Upfield signals for the other carbon atoms of the cyclopentyl ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl nitrites is the reaction of the corresponding alcohol with a source of nitrous acid. The following is a general protocol adapted for this compound.

Materials:

-

Cyclopentanol

-

Sodium nitrite (NaNO₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Ice

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice-salt bath, prepare a solution of sodium nitrite in water.

-

Slowly add cyclopentanol to the stirred sodium nitrite solution.

-

Prepare a cooled solution of concentrated sulfuric acid in water.

-

Add the sulfuric acid solution dropwise to the cyclopentanol/sodium nitrite mixture while maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Transfer the reaction mixture to a separatory funnel.

-

The upper organic layer containing this compound is separated from the lower aqueous layer.

-

Wash the organic layer with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The crude this compound can be purified by distillation.

Note: This is a generalized procedure. For a detailed, validated protocol, refer to specialized organic synthesis literature.[4][5][6]

GC-MS Analysis Protocol

The following is a general protocol for the analysis of this compound by headspace GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for volatile organic compounds (e.g., DB-1 or equivalent).

-

Headspace autosampler.

Parameters:

-

Injector Temperature: 200 °C

-

Oven Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: 25 °C/minute to 200 °C.[2]

-

-

Carrier Gas: Helium

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-500.[2]

Note: These parameters may need to be optimized for the specific instrument and column used.

Chemical Reactions and Signaling Pathways

The Barton Reaction

This compound, like other alkyl nitrites, can undergo the Barton reaction, a photochemical process that enables the functionalization of an unactivated C-H bond.[7][8][9][10] The reaction proceeds via the photochemically induced homolytic cleavage of the O-N bond to form an alkoxy radical. This radical then abstracts a hydrogen atom from the δ-carbon of the cyclopentyl ring through a six-membered transition state. The resulting carbon-centered radical then recombines with the nitrosyl radical.[7][8]

References

- 1. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US20030149292A1 - Method for preparing alkyl nitrites - Google Patents [patents.google.com]

- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 7. Barton reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. synarchive.com [synarchive.com]

- 10. grokipedia.com [grokipedia.com]

Synthesis of Cyclopentyl Nitrite from Cyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclopentyl nitrite (B80452) from cyclopentanol (B49286). It details two primary synthetic methodologies, including a reported successful synthesis utilizing ammonium (B1175870) nitrate (B79036) and an alternative pathway employing sodium nitrite. This document furnishes detailed experimental protocols, key physical and analytical data, and a process workflow to facilitate the replication and further investigation of this compound in a laboratory setting. The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Cyclopentyl nitrite is an alkyl nitrite ester of cyclopentanol. Alkyl nitrites are a class of organic compounds with the general structure R-ONO. These compounds have historical and ongoing significance in both therapeutic and industrial applications. Medically, certain alkyl nitrites have been used as vasodilators for the treatment of angina pectoris and as an antidote for cyanide poisoning. In organic synthesis, they serve as versatile reagents, for instance, as nitrosating agents and in the formation of oximes.

The synthesis of this compound, while not as extensively documented as that of other lower-chain alkyl nitrites, is of interest for the exploration of structure-activity relationships within this class of compounds and for the development of new chemical entities. This guide aims to consolidate the available information on its synthesis and characterization.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the handling, purification, and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| Boiling Point | Not available | |

| Appearance | Yellowish liquid (expected) | [2] |

Table 1: Physicochemical Properties of this compound

Synthetic Methodologies

The synthesis of this compound from cyclopentanol can be approached through different nitrosating strategies. The most common method for preparing alkyl nitrites involves the reaction of the corresponding alcohol with a source of nitrous acid.[3][4]

Method 1: Synthesis using Ammonium Nitrate and Sulfuric Acid

A reported successful synthesis of this compound involves the reaction of cyclopentanol with ammonium nitrate in the presence of concentrated sulfuric acid.[2] This method is noteworthy as a more conventional approach using potassium nitrite was reported to be unsuccessful.[2]

Materials:

-

Cyclopentanol

-

Ammonium nitrate

-

Concentrated sulfuric acid

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane (B109758) or other suitable extraction solvent

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, cool the cyclopentanol in an ice bath.

-

Slowly add concentrated sulfuric acid to the cyclopentanol with continuous stirring, maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution or slurry of ammonium nitrate in a minimal amount of water.

-

Slowly add the ammonium nitrate mixture to the acidic cyclopentanol solution via the addition funnel. An exothermic reaction is expected.[2] Maintain vigorous stirring and keep the temperature below 10 °C using the ice bath.

-

After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0-5 °C.

-

Pour the reaction mixture over crushed ice and transfer to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Method 2: Synthesis using Sodium Nitrite and Sulfuric Acid (Alternative Method)

A more traditional and widely used method for the synthesis of alkyl nitrites involves the reaction of an alcohol with sodium nitrite and a strong acid, typically sulfuric or hydrochloric acid.[3][4] While one report indicated this was unsuccessful for cyclopentanol with potassium nitrite, the use of sodium nitrite may yield different results and is presented here as a viable alternative approach.

Materials:

-

Cyclopentanol

-

Sodium nitrite

-

Concentrated sulfuric acid

-

Deionized water

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Prepare a solution of sodium nitrite in deionized water in a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel. Cool the solution to 0 °C in an ice-salt bath.

-

In a separate beaker, prepare a pre-cooled (0 °C) mixture of cyclopentanol and concentrated sulfuric acid.

-

Slowly add the acidic cyclopentanol mixture to the stirred sodium nitrite solution via the addition funnel, ensuring the temperature of the reaction mixture is maintained at or below 0 °C.

-

After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0 °C.

-

Transfer the reaction mixture to a separatory funnel. The this compound should form an upper organic layer.

-

Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the this compound by vacuum distillation.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy: Alkyl nitrites exhibit characteristic strong absorbance bands in their IR spectra. The expected key peaks for this compound are summarized in Table 2. A vapor phase infrared spectrum of a synthesized this compound standard has been reported.[2]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N=O Stretch | ~1650 - 1680 | Strong |

| N-O Stretch | ~750 - 850 | Strong |

| C-H Stretch (alkane) | ~2850 - 2960 | Strong |

| C-O Stretch | ~1000 - 1100 | Strong |

Table 2: Expected IR Absorption Bands for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for this compound is not readily available in the reviewed literature. However, based on the structure and data from analogous compounds, the expected chemical shifts can be predicted.

-

¹H NMR: The proton on the carbon bearing the nitrite group (CH-ONO) is expected to be the most downfield signal of the cyclopentyl ring protons, likely appearing in the range of δ 4.5-5.5 ppm. The other methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets further upfield.

-

¹³C NMR: The carbon attached to the nitrite group (C-ONO) would be the most downfield carbon signal of the cyclopentyl ring, expected in the range of δ 70-80 ppm. The other ring carbons would appear at higher field.

Mass Spectrometry (MS): A mass spectrum of what is believed to be this compound has been reported with a base peak at m/z 41 and other major ions at 55, 57, 67, 69, and 84.[2]

Workflow and Logical Relationships

The synthesis of this compound from cyclopentanol can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps in the process.

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from cyclopentanol, focusing on a reported successful method using ammonium nitrate and an alternative protocol with sodium nitrite. The provided experimental procedures, physicochemical data, and analytical information are intended to serve as a valuable resource for researchers. The successful synthesis and characterization of this compound will enable further studies into its chemical properties and potential applications. It is recommended that any laboratory synthesis be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment, due to the potential for exothermic reactions and the formation of volatile, reactive species.

References

An In-depth Technical Guide to the Reaction Mechanisms of Cyclopentyl Nitrite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentyl nitrite (B80452) (C₅H₉NO₂) is an alkyl nitrite that serves as a versatile reagent in organic synthesis. Its reactivity is primarily dictated by the labile oxygen-nitrogen bond, which can undergo homolytic cleavage under thermal or photochemical conditions to generate a cyclopentoxy radical and nitric oxide. This reactivity profile makes cyclopentyl nitrite a useful tool for C-H functionalization, nitrosation reactions, and as a source of the nitroso group. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and key applications of this compound in organic chemistry.

Synthesis of this compound

This compound can be synthesized from cyclopentanol (B49286) through esterification using a suitable nitrosating agent. Two common methods are detailed below.

Experimental Protocol 1: From Cyclopentanol, Ammonium (B1175870) Nitrate (B79036), and Sulfuric Acid

This method provides a direct route to this compound, yielding a characteristic yellow liquid.

Materials:

-

Cyclopentanol (99%)

-

Ammonium nitrate (ACS grade)

-

Concentrated sulfuric acid (ACS grade)

Procedure:

-

In a suitable reaction vessel, cool cyclopentanol on an ice bath.

-

Slowly and with caution, add concentrated sulfuric acid to the cooled cyclopentanol.

-

Gradually add ammonium nitrate to the mixture. The reaction is exothermic and will result in a sustained reaction, producing a yellow liquid with a pH of 1-2[1].

-

The product can be isolated and purified by standard laboratory techniques such as extraction and distillation.

Experimental Protocol 2: General Procedure from Cyclopentanol and Sodium Nitrite

This is a widely used method for the synthesis of various alkyl nitrites and can be adapted for this compound.

Materials:

-

Cyclopentanol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid or hydrochloric acid

-

Water

-

Ice

Procedure:

-

Prepare a solution of sodium nitrite in water and cool it to 0°C in an ice-salt bath.

-

Separately, prepare a cooled (0°C) mixture of cyclopentanol and concentrated acid in water[2][3].

-

Slowly add the acidic alcohol mixture to the stirred sodium nitrite solution, ensuring the temperature is maintained at or below 0°C[2][3].

-

Upon addition, this compound will form as an upper organic layer.

-

Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water, to remove any residual acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) to yield the final product[2].

Diagram of this compound Synthesis

Caption: Synthesis of this compound via Esterification.

Spectroscopic and Physical Data

Quantitative and spectroscopic data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [3] |

| Molecular Weight | 115.13 g/mol | [3] |

| Boiling Point | 102-103 °C | [4] |

| Appearance | Yellow liquid | [1] |

| Mass Spectrometry (EI) | Base Peak: m/z 41. Major Ions: m/z 55, 57, 67, 69, 84. | [5] |

| Infrared Spectroscopy | Strong absorbances characteristic of the R-O-N=O group are present. | [5] |

| ¹H NMR (Predicted) | -O-CH: ~4.5-5.0 ppm (m), -CH₂: ~1.5-2.0 ppm (m) | |

| ¹³C NMR (Predicted) | -C-O: ~75-80 ppm, -CH₂: ~20-35 ppm |

Reaction Mechanisms

Photochemical Reactions: The Barton Reaction

The Barton reaction is a photochemical process that involves the photolysis of an alkyl nitrite to generate an alkoxy radical, which then typically abstracts a hydrogen atom from a δ-carbon. However, in the case of this compound, the reaction proceeds through an alternative pathway involving C-C bond cleavage[6][7].

Mechanism:

-

Homolytic Cleavage: Upon irradiation with UV light, the O-NO bond of this compound undergoes homolytic cleavage to form a cyclopentoxy radical and a nitric oxide radical (•NO)[6][7].

-

C-C Bond Cleavage: The highly reactive cyclopentoxy radical undergoes β-scission of a C-C bond in the cyclopentyl ring. This ring-opening is favored and leads to the formation of a more stable, open-chain radical.

-

Radical Recombination: The resulting carbon-centered radical then recombines with the nitric oxide radical to form a nitroso compound.

-

Tautomerization: The nitroso compound tautomerizes to the more stable glutaraldehyde (B144438) monoxime[6][7].

Diagram of the Barton Reaction of this compound

Caption: Barton reaction of this compound leading to glutaraldehyde monoxime.

Nitrosation of Amines

This compound can act as a nitrosating agent for primary and secondary amines, typically under acidic conditions. The reaction proceeds through the formation of an electrophilic nitrosating species, such as the nitrosonium ion (NO⁺).

Secondary amines react with this compound to form N-nitrosamines.

General Mechanism:

-

Protonation: In the presence of an acid, the oxygen atom of the nitrite group is protonated.

-

Formation of Nitrosating Agent: The protonated this compound can then act as a source of the nitrosonium ion (NO⁺).

-

Nucleophilic Attack: The lone pair of the secondary amine attacks the electrophilic nitrogen of the nitrosonium ion.

-

Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine and regenerates the acidic catalyst.

Diagram of Secondary Amine Nitrosation

Caption: General mechanism for the nitrosation of a secondary amine.

Primary amines react with this compound under acidic conditions to form diazonium salts, which are often unstable and can decompose to form a variety of products.

General Mechanism:

-

Initial Nitrosation: The reaction proceeds similarly to that of secondary amines to form an N-nitrosoamine intermediate.

-

Tautomerization and Protonation: The N-nitrosoamine undergoes tautomerization, followed by protonation of the oxygen atom.

-

Dehydration: Loss of a water molecule leads to the formation of a diazonium ion (R-N₂⁺).

Diagram of Primary Amine Nitrosation

Caption: General mechanism for the formation of a diazonium ion.

Reaction with Carbonyl Compounds (Proposed)

While specific examples with this compound are scarce, alkyl nitrites are known to react with enolizable carbonyl compounds under basic or acidic conditions to form α-oximino ketones or related products.

Proposed Mechanism (Base-Catalyzed):

-

Enolate Formation: A base abstracts an α-proton from the carbonyl compound to form an enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the nitrogen atom of this compound.

-

Elimination: The resulting intermediate eliminates a cyclopentoxide ion to form the α-oximino carbonyl compound.

Thermal Decomposition

At elevated temperatures, this compound is expected to undergo homolytic cleavage of the weak O-NO bond, initiating a radical cascade.

Proposed Mechanism:

-

Initiation: The O-NO bond breaks to form a cyclopentoxy radical and a nitric oxide radical.

-

Propagation/Termination: The highly reactive cyclopentoxy radical can undergo several subsequent reactions, including:

-

Hydrogen Abstraction: Abstracting a hydrogen atom from another molecule to form cyclopentanol.

-

β-Scission: Ring-opening via C-C bond cleavage to form an open-chain radical, similar to the Barton reaction pathway.

-

Disproportionation: Reaction with another radical to form cyclopentanone (B42830) and other products. The final product mixture will depend on the specific reaction conditions (temperature, pressure, presence of other species).

-

Diagram of Thermal Decomposition

Caption: Proposed pathways for the thermal decomposition of this compound.

Conclusion

This compound is a valuable reagent with a rich and diverse reaction chemistry. Its ability to generate radical species under photochemical conditions, particularly its unique C-C bond cleavage in the Barton reaction, offers synthetic routes to functionalized acyclic compounds. As a nitrosating agent, it provides a means to synthesize N-nitrosamines and diazonium salts from primary and secondary amines. While its reactions with carbonyl compounds are less documented, the general reactivity of alkyl nitrites suggests potential for the formation of α-oximino derivatives. Further research into the quantitative aspects of these reactions and the elucidation of specific reaction pathways will undoubtedly expand the synthetic utility of this versatile molecule.

References

- 1. Formation of nitrosamines in alkaline conditions: a kinetic study of the nitrosation of linear and cyclic secondary amines by nitroalkanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. poppersguide.com [poppersguide.com]

- 4. This compound [chemister.ru]

- 5. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 6. Barton reaction - Wikiwand [wikiwand.com]

- 7. Barton reaction - Wikipedia [en.wikipedia.org]

The Unique Role of Cyclopentyl Nitrite in the Barton Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Barton reaction, a classic photochemical transformation, provides a powerful method for the functionalization of unactivated C-H bonds. Typically, this reaction proceeds via the photolysis of an alkyl nitrite (B80452) to generate an alkoxy radical, which then abstracts a δ-hydrogen atom, leading to a functionalized product. However, the use of cyclopentyl nitrite presents a notable exception to this general mechanism. Instead of the expected δ-hydrogen abstraction, the cyclopentyloxy radical intermediate preferentially undergoes a carbon-carbon bond cleavage through β-scission. This guide provides an in-depth technical overview of the role of this compound in the Barton reaction, detailing the underlying mechanism, experimental considerations, and the synthetic utility of this unique transformation.

Introduction

The Barton reaction, first reported by Sir Derek Barton in 1960, is a photochemical process that involves the photolysis of an alkyl nitrite (R-O-N=O) to form a δ-nitroso alcohol.[1][2] The reaction is initiated by the homolytic cleavage of the O-NO bond upon irradiation with UV light, generating an alkoxy radical and a nitric oxide radical.[3][4] In most cases, the alkoxy radical undergoes a 1,5-hydrogen abstraction from a δ-carbon, leading to the formation of a carbon-centered radical, which then combines with the nitric oxide radical.[5][6] Tautomerization of the resulting nitroso compound yields the final oxime product.[1]

However, the reaction takes a different course when this compound is employed as the substrate. The intermediate cyclopentyloxy radical undergoes a facile C-C bond cleavage, or β-scission, to produce an open-chain radical.[1] This fragmentation pathway ultimately leads to the formation of glutaraldehyde (B144438) monoxime, a departure from the typical cyclic products of the Barton reaction.[1][3] This unique reactivity highlights the influence of substrate structure on the outcome of radical reactions and offers a synthetic route to bifunctional open-chain compounds from cyclic precursors.

The Core Mechanism: C-C Bond Cleavage of this compound

The distinctive role of this compound in the Barton reaction is centered around the fate of the initially formed cyclopentyloxy radical. The mechanism can be broken down into the following key steps:

-

Photolytic Cleavage: Upon irradiation with UV light, this compound undergoes homolytic cleavage of the weak O-NO bond to generate a cyclopentyloxy radical and a nitric oxide (NO) radical.[3][6]

-

β-Scission (C-C Bond Cleavage): The highly reactive cyclopentyloxy radical rapidly undergoes β-scission, a process where the C-C bond adjacent to the radical center breaks. This ring-opening fragmentation is thermodynamically favorable as it relieves the ring strain of the five-membered ring and forms a more stable, open-chain radical.

-

Radical Recombination: The resulting open-chain carbon-centered radical then recombines with the nitric oxide radical that was generated in the initial photolytic step.

-

Tautomerization: The newly formed nitroso compound is unstable and readily tautomerizes to the more stable glutaraldehyde monoxime.

Mandatory Visualization: Reaction Mechanism

Caption: Mechanism of the Barton reaction with this compound.

Quantitative Data

| Reactant | Product | Reagents & Conditions | Typical Yield Range | Reference |

| This compound | Glutaraldehyde Monoxime | UV irradiation (e.g., high-pressure mercury lamp), inert solvent (e.g., benzene (B151609), toluene), inert atmosphere (e.g., N₂) | Moderate to Good | [1],[3] |

Experimental Protocols

A detailed experimental protocol for the Barton reaction of this compound is not explicitly provided in the surveyed literature. However, a general procedure can be adapted from standard Barton reaction protocols.

Preparation of this compound

This compound can be prepared from cyclopentanol (B49286) by reaction with a nitrosating agent. A common method involves the reaction of the alcohol with sodium nitrite in the presence of an acid.[2]

Materials:

-

Cyclopentanol

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of sodium nitrite in water is prepared and cooled in an ice bath.

-

A solution of cyclopentanol in an organic solvent is added to the stirred nitrite solution.

-

Dilute acid is added dropwise to the mixture while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for an additional period.

-

The organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure to yield crude this compound, which can be purified by distillation.

Barton Reaction of this compound

Materials:

-

This compound

-

Inert solvent (e.g., benzene or toluene)

-

High-pressure mercury lamp or other suitable UV light source

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

A solution of this compound in the chosen inert solvent is prepared in a photolysis reactor.

-

The solution is deoxygenated by bubbling an inert gas through it for a sufficient period.

-

The reactor is sealed and irradiated with a UV lamp while maintaining a constant temperature.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product, glutaraldehyde monoxime, can be purified by crystallization or chromatography.

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for the synthesis of glutaraldehyde monoxime.

Applications in Drug Development and Organic Synthesis

The Barton reaction of this compound, by providing a pathway to an open-chain bifunctional molecule, has potential applications in organic synthesis and drug development. Glutaraldehyde and its derivatives are important building blocks for the synthesis of various heterocyclic compounds and other complex molecules. The monoxime functionality can be further transformed into other functional groups, such as amines or carbonyls, offering synthetic versatility. This transformation allows for the conversion of a simple cyclic alcohol into a linear bifunctional scaffold, which can be a valuable strategy in the design and synthesis of novel pharmaceutical agents and other fine chemicals.

Conclusion

The Barton reaction of this compound serves as a compelling example of how substrate structure can dictate the course of a radical reaction. The preferential C-C bond cleavage of the cyclopentyloxy radical intermediate, in contrast to the more common δ-hydrogen abstraction, provides a unique synthetic route to glutaraldehyde monoxime. This technical guide has outlined the core mechanism, provided representative experimental protocols, and highlighted the synthetic potential of this transformation. For researchers in organic synthesis and drug development, understanding such exceptions to general reaction mechanisms is crucial for the innovative design of synthetic pathways and the creation of novel molecular architectures. Further quantitative studies on the yields and scope of this reaction would be beneficial to fully exploit its synthetic utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Barton reaction - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. BARTON REACTION.pptx [slideshare.net]

- 6. Radical-mediated C-C cleavage of unstrained cycloketones and DFT study for unusual regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]

Homolytic cleavage pathways of the RO-NO bond in Cyclopentyl nitrite

An In-depth Technical Guide on the Homolytic Cleavage Pathways of the RO-NO Bond in Cyclopentyl Nitrite (B80452)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentyl nitrite, as a member of the alkyl nitrite class, is a molecule of interest due to its vasodilatory properties, which are attributed to its ability to act as a nitric oxide (NO) donor. The key chemical event underpinning this biological activity is the homolytic cleavage of the relatively weak alkoxy-nitroso (RO-NO) bond. This technical guide provides a comprehensive overview of the primary pathways for this bond scission: photochemical and thermal decomposition. It details the formation of the cyclopentoxy and nitrosyl radicals and the subsequent reactions of the cyclopentoxy radical. This document synthesizes available data on analogous compounds to provide quantitative insights, outlines detailed experimental protocols for the synthesis and analysis of this compound, and visualizes the core chemical and biological processes.

Introduction

Alkyl nitrites (R-O-N=O) are organic esters of nitrous acid known for their potent vasodilatory effects, which has led to their use as recreational drugs, often referred to as "poppers".[1] this compound is one such compound, and its physiological effects are directly linked to its capacity to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2][3] The release of NO is initiated by the homolytic cleavage of the RO-NO bond, a process that can be induced by light (photolysis) or heat (thermolysis).[4] This bond is notably weak, with a dissociation energy generally in the range of 40-50 kcal/mol for alkyl nitrites.[4]

Upon cleavage, a cyclopentoxy radical (c-C₅H₉O•) and a nitrosyl radical (•NO) are formed. The nitrosyl radical is the precursor to the biologically active NO. The cyclopentoxy radical is a highly reactive intermediate that can undergo several subsequent reactions, including hydrogen abstraction and ring-opening. A comprehensive understanding of these pathways is crucial for researchers in drug development, toxicology, and organic chemistry.

Homolytic Cleavage Pathways

The homolytic cleavage of the RO-NO bond in this compound results in the formation of two radical species:

c-C₅H₉O-NO → c-C₅H₉O• + •NO

This process is facilitated by the low bond dissociation energy of the O-N bond.

Photochemical Cleavage

The photolysis of alkyl nitrites is a well-established method for generating alkoxy radicals and is famously utilized in the Barton reaction.[5] This reaction involves the irradiation of an alkyl nitrite with ultraviolet (UV) light, typically from a high-pressure mercury lamp, leading to the homolytic cleavage of the O-N bond.[5]

The primary products are the cyclopentoxy radical and the nitrosyl radical. The subsequent reactions of the cyclopentoxy radical are highly dependent on the reaction conditions and the molecular structure.

Thermal Decomposition

Heating this compound can also provide the necessary energy to overcome the RO-NO bond dissociation energy, leading to its homolytic cleavage. Studies on the thermal decomposition of other small alkyl nitrites, such as propyl and butyl nitrites, have shown that this is a clean source of alkoxy radicals at temperatures between 700 and 1000 K.[6] The decomposition proceeds via a common mechanism involving the initial RO-NO bond scission.[6]

Quantitative Data

| Compound | Bond | Bond Dissociation Energy (kcal/mol) | Rate Coefficient (k) | Temperature (K) | Method |

| Alkyl Nitrites (general) | RO-NO | ~40-50 | - | - | General Literature |

| n-Propyl Nitrite | RO-NO | - | k = (5.69±1.71)×10²¹T⁻¹·⁶⁰exp(-21458/T) s⁻¹ | 700-1000 | Thermal Decomposition |

| n-Butyl Nitrite | RO-NO | - | k = (9.91±2.97)×10²¹T⁻¹·⁵⁹exp(-21588/T) s⁻¹ | 700-1000 | Thermal Decomposition |

| i-Butyl Nitrite | RO-NO | - | k = (3.92±1.18)×10²¹T⁻¹·⁵⁸exp(-21162/T) s⁻¹ | 700-1000 | Thermal Decomposition |

Table 1: Quantitative data for the thermal decomposition of analogous alkyl nitrites. The rate coefficients are given in the Arrhenius format. Data sourced from a study on the thermal dissociation of alkyl nitrites.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of alkyl nitrites is the reaction of an alcohol with sodium nitrite in an acidic medium.[7][8] The following protocol is adapted from general procedures for alkyl nitrite synthesis.

Materials:

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Water

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

A solution of sodium nitrite in water is prepared in a flask and cooled to 0°C in an ice-salt bath.

-

A pre-cooled mixture of cyclopentanol and sulfuric acid (or hydrochloric acid) diluted with water is added dropwise to the stirred sodium nitrite solution, keeping the temperature at 0°C.

-

The reaction mixture is stirred for an additional hour at 0°C.

-

The upper organic layer containing the this compound is separated using a separatory funnel.

-

The organic layer is washed with a saturated sodium bicarbonate solution and then with water.

-

The crude this compound is dried over anhydrous sodium sulfate.

-

The final product can be purified by distillation.

Analysis of Homolytic Cleavage Products

The products of homolytic cleavage can be analyzed using various techniques.

Instrumentation:

-

Gas Chromatograph with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS)

-

Headspace Autosampler

Procedure for Thermal Decomposition Analysis:

-

A sample of this compound is placed in a sealed vial.

-

The vial is heated to a specific temperature for a set period to induce thermal decomposition.

-

The headspace gas is sampled using a gas-tight syringe or an autosampler.

-

The sample is injected into the GC-FID or GC-MS to identify and quantify the decomposition products, such as cyclopentanol (from the reduction of the cyclopentoxy radical) and other volatile compounds.

Procedure for Photochemical Cleavage Analysis:

-

A solution of this compound in an inert solvent is placed in a quartz photoreactor.

-

The solution is irradiated with a UV lamp (e.g., a high-pressure mercury lamp) for a specified time.

-

Aliquots of the reaction mixture are taken at different time intervals.

-

The samples are analyzed by GC-MS to monitor the disappearance of this compound and the appearance of photoproducts.

Signaling Pathways and Subsequent Reactions

Nitric Oxide Signaling Pathway

The vasodilatory effect of this compound is mediated by the nitric oxide (NO) released upon homolytic cleavage.[9][10] The NO radical diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[9] sGC then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] The increased levels of cGMP activate protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, resulting in the relaxation of the smooth muscle and vasodilation.[9]

Reactions of the Cyclopentoxy Radical

The cyclopentoxy radical (c-C₅H₉O•) is a highly reactive intermediate that can undergo several competing reactions.

-

Hydrogen Abstraction: The cyclopentoxy radical can abstract a hydrogen atom from a suitable donor (e.g., another molecule or the solvent) to form cyclopentanol.

-

Ring-Opening: A potential and significant reaction pathway for cyclic alkoxy radicals is ring-opening. In the case of the cyclopentoxy radical, this would involve the cleavage of a C-C bond in the ring to form a linear radical, such as the 5-oxo-pentan-1-yl radical.[11] The kinetics of such ring-opening reactions are a subject of ongoing research.[12][13]

Visualizations

Caption: Homolytic cleavage of this compound.

Caption: Experimental workflow for synthesis and analysis.

Caption: Nitric oxide signaling pathway in vasodilation.

References

- 1. researchgate.net [researchgate.net]

- 2. Photodissociation of alkyl nitrites in a molecular beam. Primary and secondary reactions | Semantic Scholar [semanticscholar.org]

- 3. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of vasodilatation induced by nitrite instillation in intestinal lumen: possible role of hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 10. slideshare.net [slideshare.net]

- 11. researchgate.net [researchgate.net]

- 12. Ring opening of a formal cyclopentylmethyl radical in the thermolysis of di(tert-alkyl)(1-norbornyl)methanols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the IUPAC nomenclature, synthesis, and biological significance of cyclopentyl nitrite (B80452) and related alkyl nitrite esters. It is intended to serve as a technical resource, offering detailed experimental protocols, structured data, and visual representations of key chemical and biological processes.

IUPAC Nomenclature of Alkyl Nitrites

Alkyl nitrites are organic compounds with the general structure R−O−N=O, formally recognized as alkyl esters of nitrous acid.[1] The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for these compounds is straightforward and analogous to that of other organic esters.[2][3]

The naming convention involves identifying the alkyl group (R) attached to the oxygen atom of the nitrite functional group. The name of this alkyl group is stated first, followed by the word "nitrite" as a separate word.[2]

Examples:

-

Cyclopentyl nitrite: The alkyl group is a cyclopentyl ring.

-

Isoamyl nitrite: The alkyl group is isoamyl, which has the IUPAC name 3-methylbutyl. Therefore, the systematic IUPAC name is (3-methylbutyl) nitrite.[3][4]

-

Cyclohexyl nitrite: The alkyl group is a cyclohexyl ring.[3]

Caption: Logical workflow for determining the IUPAC name of an alkyl nitrite.

Physicochemical and Analytical Data

Quantitative data for this compound and related compounds are crucial for experimental design and characterization. The following tables summarize key physical properties and analytical data reported in the literature.

Table 1: Physicochemical Properties of Selected Alkyl Nitrites

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | This compound | C₅H₉NO₂ | 115.13[5] | 102-103[6] |

| Isoamyl nitrite | (3-methylbutyl) nitrite | C₅H₁₁NO₂ | 117.15 | 97-99 |

| n-Butyl nitrite | butyl nitrite | C₄H₉NO₂ | 103.12 | 75 |

| Cyclohexyl nitrite | cyclohexyl nitrite | C₆H₁₁NO₂ | 129.16 | 129-130 |

Table 2: Mass Spectrometry Data for this compound Headspace Analysis[7]

| Retention Time (min) | Compound | Base Peak (m/z) | Major Ions (m/z) |

| 1.19 | This compound | 41 | 55, 57, 67, 69, 84 |

| 1.37 | Cyclopentanol (B49286) | 57 | 44, 67, 86 (M⁺) |

Synthesis of Alkyl Nitrites

The standard synthesis of alkyl nitrites involves the esterification of an alcohol with nitrous acid.[1] Since nitrous acid is unstable, it is typically generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures.[1][8][9] The alcohol present in the reaction mixture is then converted to the corresponding alkyl nitrite.

General Equation: R-OH + NaNO₂ + H₂SO₄ → R-O-N=O + NaHSO₄ + H₂O

This protocol is adapted from established methods for alkyl nitrite synthesis.[7][8][10] Caution should be exercised, as the reaction can be exothermic and may produce toxic nitrogen oxide gases. All procedures should be performed in a well-ventilated fume hood.

Materials:

-

Cyclopentanol (1.0 mol)

-

Sodium nitrite (NaNO₂, 1.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation: Equip the three-necked flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a large ice-salt bath.

-

Initial Mixture: In the flask, dissolve 1.1 moles of sodium nitrite in approximately 375 mL of water. Cool the solution to 0°C while stirring.

-

Acidic Alcohol Solution: In a separate beaker, cool 1.0 mole of cyclopentanol. Slowly and carefully add 0.55 moles of concentrated sulfuric acid dropwise to the cyclopentanol while cooling in an ice bath.

-

Reaction: Transfer the cold acidic cyclopentanol solution to the dropping funnel. Add this solution dropwise to the stirred sodium nitrite solution in the flask over a period of 45-60 minutes. Critically, maintain the reaction temperature at or below 5°C to minimize the formation of nitrogen dioxide gas.[10]

-

Separation: Once the addition is complete, continue stirring for another 30 minutes. Transfer the entire reaction mixture to a separatory funnel. An upper organic layer of crude this compound will separate from the lower aqueous layer.

-

Washing: Drain and discard the aqueous layer. Wash the organic layer sequentially with:

-

100 mL of cold water.

-

100 mL of saturated sodium bicarbonate solution (to neutralize residual acid).

-

100 mL of saturated sodium chloride solution (to aid in breaking emulsions).

-

-

Drying and Isolation: Transfer the washed organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent. The resulting liquid is this compound. Further purification can be achieved via distillation under reduced pressure if required.[10]

Caption: Experimental workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Alkyl nitrites are potent vasodilators, a property that underlies their historical medical use for angina and their contemporary recreational use.[1][11] The mechanism of action is mediated by the release of nitric oxide (NO).[12]

-

NO Release: Upon administration (typically inhalation), alkyl nitrites are metabolized, releasing nitric oxide.

-

Guanylyl Cyclase Activation: NO diffuses into vascular smooth muscle cells and binds to the heme moiety of soluble guanylyl cyclase (sGC), activating the enzyme.[12]

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[12]

-

Smooth Muscle Relaxation: The resulting increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels and the dephosphorylation of myosin light chains. This cascade results in the relaxation of the smooth muscle.

-

Physiological Effect: The relaxation of vascular smooth muscle causes blood vessels to dilate, leading to a decrease in blood pressure and reduced cardiac preload, which alleviates angina.[12]

Caption: The NO/cGMP signaling pathway for alkyl nitrite-induced vasodilation.

-

Cyanide Antidote: Alkyl nitrites are used as an antidote for cyanide poisoning. They oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin has a high affinity for cyanide, sequestering it as cyanomethemoglobin and thereby preventing it from inhibiting the critical enzyme cytochrome oxidase.[13]

-

Dopaminergic Effects: Studies in animal models have shown that some alkyl nitrites can increase dopamine (B1211576) release in the striatal region of the brain, suggesting a mechanism for their abuse potential and psychological dependence.[14]

-

Mutagenicity: Several alkyl nitrites, including isobutyl and n-butyl nitrite, have tested positive in the Salmonella typhimurium mutagenicity assay, indicating potential genotoxic activity.[15] This remains a concern given their use as recreational substances.[15]

References

- 1. Alkyl nitrite - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. brainly.in [brainly.in]

- 5. This compound | C5H9NO2 | CID 15473852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemister.ru]

- 7. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]

- 10. poppersguide.com [poppersguide.com]

- 11. Cyclohexyl nitrite - Wikipedia [en.wikipedia.org]

- 12. What is the mechanism of Amyl Nitrite? [synapse.patsnap.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Abuse potential and dopaminergic effect of alkyl nitrites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mutagenicity of some alkyl nitrites used as recreational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Barton Nitrite Ester Reaction: Historical Context and Discovery

For Researchers, Scientists, and Drug Development Professionals

The Barton nitrite (B80452) ester reaction, a powerful method for the functionalization of unactivated C-H bonds, stands as a landmark achievement in organic chemistry. Its discovery in 1960 by Sir Derek H. R. Barton not only introduced a novel synthetic tool but also beautifully illustrated the predictive power of conformational analysis, a field for which Barton was awarded the Nobel Prize in Chemistry in 1969.[1][2][3][4] This guide provides a deep dive into the historical context, discovery, and seminal experimental work that brought this remarkable reaction to the forefront of synthetic chemistry.

Historical Context: The Dawn of Conformational Analysis

The intellectual foundation for the Barton reaction was laid a decade before its discovery, with Barton's groundbreaking 1950 paper, "The Conformation of the Steroid Nucleus."[1] This work revolutionized the way chemists viewed the three-dimensional structure of molecules.[2] Moving beyond flat, two-dimensional representations, Barton applied the principles of conformational analysis, pioneered by Odd Hassel, to complex systems like steroids.[2][5] He demonstrated that the reactivity of a particular functional group is profoundly influenced by its spatial orientation—its conformation. This understanding was key to predicting and explaining the chemical behavior of intricate natural products and became the bedrock upon which the Barton reaction was conceived.[4]

The Discovery: A Solution to a Pressing Synthetic Challenge

In the late 1950s, the synthesis of the potent mineralocorticoid hormone aldosterone (B195564) was a significant challenge in synthetic organic chemistry.[6] A key hurdle was the introduction of a functional group at the C-18 angular methyl group of the steroid skeleton—a site that was chemically inert to most reagents.[7] Barton, leveraging his profound understanding of steroid conformation, devised an ingenious solution. He envisioned that an alkoxy radical, generated photochemically from a nitrite ester at a remote position, could, through an intramolecular hydrogen abstraction, functionalize this unactivated C-H bond.[7]

This led to the discovery of the Barton nitrite ester reaction in 1960, a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol.[4][8] The reaction proceeds via the homolytic cleavage of the O-NO bond, followed by a 1,5-hydrogen atom transfer, radical recombination, and tautomerization to an oxime.[4] The remarkable regioselectivity of the reaction is dictated by the proximity of the δ-hydrogen to the alkoxy radical, a consequence of the molecule's conformation.[4]

Immediately following its discovery, Barton and his colleagues successfully applied the reaction to the synthesis of aldosterone acetate (B1210297) from the more readily available corticosterone (B1669441) acetate, demonstrating its utility in complex molecule synthesis.[4][7]

Quantitative Data

The yields of the Barton reaction are highly dependent on the substrate and reaction conditions. The landmark synthesis of aldosterone acetate from corticosterone acetate proceeded with an approximate overall yield of 15%.[9] Below is a summary of yields for key steps in this synthesis and other representative examples.

| Starting Material | Product | Yield (%) | Reference |

| Corticosterone acetate | Aldosterone acetate oxime | ~20 | [9] |

| Aldosterone acetate oxime | Aldosterone acetate | ~75 | [9] |

| 6β-nitroso-oxy-5α-cholestan-3β-yl acetate | 19-oxime derivative | Not Specified | [10] |

| Corticosterone acetate nitrite | 1-dehydro-aldosterone acetate (via intermediate oxime) | 55 (for the nitrone intermediate) | [6] |

Experimental Protocols

The following are detailed methodologies for the key experiments related to the discovery and application of the Barton reaction.

Preparation of Alkyl Nitrites

The starting alkyl nitrite is typically prepared from the corresponding alcohol. A general and widely used procedure involves the reaction of the alcohol with nitrosyl chloride in the presence of a base like pyridine (B92270).[4][7][11][12]

Example: Preparation of Corticosterone Acetate 11-Nitrite

-

The solution is cooled in an ice bath.

-

A solution of nitrosyl chloride in pyridine is added dropwise with stirring.

-

The reaction mixture is stirred for a specified time (e.g., 30 minutes) at low temperature.

-

The mixture is then poured into ice-water and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The organic layer is washed with dilute acid (e.g., HCl) to remove pyridine, followed by water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude nitrite ester, which is often used without further purification.

The Barton Reaction: Photolysis of the Nitrite Ester

The core of the Barton reaction is the photochemical rearrangement of the nitrite ester. This is typically carried out using a high-pressure mercury lamp as the light source.[4][13]

Example: Photolysis of Corticosterone Acetate 11-Nitrite to Aldosterone Acetate Oxime

-

The crude corticosterone acetate 11-nitrite is dissolved in a suitable inert solvent, such as benzene (B151609) or toluene.[4][12][14]

-

The solution is placed in a photochemical reactor, typically made of Pyrex to filter out high-energy UV light.

-

The solution is deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it for an extended period.

-

The reaction vessel is irradiated with a high-pressure mercury lamp at a controlled temperature (e.g., 20-30 °C).[13]

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude δ-nitroso alcohol, which exists in equilibrium with its dimer and the oxime, is typically worked up by treatment with an aqueous solution of sodium nitrite to ensure complete conversion to the more stable oxime.[4]

-

The product is then purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General mechanism of the Barton nitrite ester reaction.

Caption: Experimental workflow for the synthesis of aldosterone acetate.

Caption: Logical relationship between conformation and reaction outcome.

References

- 1. Sir Derek H.R. Barton | Nobel Prize-Winning British Chemist | Britannica [britannica.com]

- 2. Barton and Hassel Share the Nobel Prize | Research Starters | EBSCO Research [ebsco.com]

- 3. Derek H. R. Barton - All Nobel Prizes in Chemistry - LookChem [lookchem.com]

- 4. Barton reaction - Wikipedia [en.wikipedia.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. Nitrite photolysis (the Barton reaction) (Chapter 3) - Half a Century of Free Radical Chemistry [resolve.cambridge.org]

- 7. youtube.com [youtube.com]

- 8. grokipedia.com [grokipedia.com]

- 9. researchgate.net [researchgate.net]

- 10. The mechanism of the barton reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. testbook.com [testbook.com]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Barton reaction - Wikiwand [wikiwand.com]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical Properties of Volatile Alkyl Nitrites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of volatile alkyl nitrites. These compounds, known for their significant physiological effects, are of considerable interest in various scientific disciplines, including pharmacology and toxicology. Understanding their physical characteristics is paramount for safe handling, accurate experimental design, and the development of new chemical entities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.

Core Physical Properties of Volatile Alkyl Nitrites

The volatility and reactivity of alkyl nitrites are directly influenced by their fundamental physical properties. These characteristics govern their behavior in both laboratory and biological systems.

Data Presentation

The following tables summarize the key physical properties of a range of volatile alkyl nitrites, facilitating easy comparison of their characteristics.

| Alkyl Nitrite (B80452) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Vapor Pressure | Water Solubility |

| Methyl Nitrite | 624-91-9 | CH₃NO₂ | 61.04 | -12[1][2] | 0.991[1][2] | 1650 mmHg @ 25°C (estimated)[1] | Soluble in ethanol (B145695) and ether; 2.4 x 10⁻⁴ mg/L @ 25°C (estimated) in water.[1] |

| Ethyl Nitrite | 109-95-5 | C₂H₅NO₂ | 75.07 | 17[3][4] | 0.90 @ 15.5°C[4] | High | Slightly soluble, decomposes in water; miscible with alcohol and ether.[4] |

| n-Propyl Nitrite | 627-13-4 | C₃H₇NO₂ | 89.09 | 46-49 | 0.886 | Not readily available | Not readily available |

| Isopropyl Nitrite | 541-42-4 | C₃H₇NO₂ | 89.09 | 39-42[5][6] | ~0.868[7][8] | 57.6-61.1 kPa @ 25°C[6] | Insoluble.[8] |

| n-Butyl Nitrite | 544-16-1 | C₄H₉NO₂ | 103.12 | 75-78 | 0.88 | Not readily available | Not readily available |

| Isobutyl Nitrite | 542-56-3 | C₄H₉NO₂ | 103.12 | 67[9] | 0.870 @ 20°C[9] | 10 mmHg @ 20°C[10] | Limited solubility in water.[11] |

| sec-Butyl Nitrite | 924-43-6 | C₄H₉NO₂ | 103.12 | 68 | 0.873 | Not readily available | Not readily available |

| tert-Butyl Nitrite | 540-80-7 | C₄H₉NO₂ | 103.12 | 61-63[12][13] | 0.867[12][13] | Not readily available | Good solubility in organic solvents, limited in water.[14] |

| n-Pentyl Nitrite (Amyl Nitrite) | 463-04-7 | C₅H₁₁NO₂ | 117.15 | 104[15][16] | 0.88 @ 20°C[15] | 65 hPa @ 20°C[15] | Slightly soluble.[17] |

| Isopentyl Nitrite (Isoamyl Nitrite) | 110-46-3 | C₅H₁₁NO₂ | 117.15 | 96-99[18] | 0.872 @ 25°C | Not readily available | Slightly soluble. |

Experimental Protocols

Accurate determination of the physical properties of volatile alkyl nitrites requires standardized and meticulous experimental procedures. Below are detailed methodologies for key physical property measurements.

Synthesis of Alkyl Nitrites (General Protocol)

A common method for the synthesis of alkyl nitrites is the esterification of the corresponding alcohol with nitrous acid. The nitrous acid is typically generated in situ from the reaction of sodium nitrite with a strong acid, such as sulfuric or hydrochloric acid.

Materials:

-

Appropriate alcohol (e.g., isopropanol, n-butanol, etc.)

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Distilled water

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Distillation apparatus

Procedure:

-

A solution of sodium nitrite in water is prepared and cooled in an ice bath to 0°C.

-

The desired alcohol is added to the cooled sodium nitrite solution.

-

Concentrated acid is added dropwise to the stirred mixture while maintaining the temperature at or below 0°C to minimize the decomposition of the product.

-

The reaction mixture is then transferred to a separatory funnel. The upper organic layer containing the alkyl nitrite is separated from the aqueous layer.

-

The organic layer is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The crude alkyl nitrite is dried over an anhydrous drying agent.

-

The final product is purified by distillation, collecting the fraction at the appropriate boiling point.

Determination of Boiling Point (OECD TG 103)

The boiling point of a volatile liquid can be determined using several methods. The choice of method depends on the required accuracy and the amount of substance available. A common and reliable method is distillation.

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer with appropriate range and precision

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

The alkyl nitrite sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the substance at the measured atmospheric pressure.

-

Corrections for atmospheric pressure can be made using a pressure correction chart or formula if the measurement is not performed at standard pressure (760 mmHg).

Determination of Density

The density of volatile liquids can be measured using several techniques, including the use of a hydrometer, pycnometer, or an oscillating U-tube densitometer.

1. Hydrometer Method (OECD TG 109): This method is based on Archimedes' principle.[19][20]

Apparatus:

-

Hydrometer with a suitable range for the expected density of the alkyl nitrite.[7][19]

-

A transparent, vertical cylinder of sufficient diameter and height to allow the hydrometer to float freely.[19]

-

A calibrated thermometer.

Procedure:

-

The alkyl nitrite sample is poured into the clean, dry cylinder.

-

The hydrometer is gently lowered into the liquid until it floats freely, without touching the sides of the cylinder.[7][19]

-

The temperature of the liquid is measured and recorded.

-

The density is read from the hydrometer scale at the point where the surface of the liquid intersects the stem.[8] The reading should be taken at the bottom of the meniscus for transparent liquids.

-

If the measurement is not made at the hydrometer's calibration temperature, a correction must be applied.[20]

2. Oscillating U-tube Densitometer (OECD TG 109): This method measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.[1]

Apparatus:

-

An oscillating U-tube density meter.[1]

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and pure water.

-

The sample is injected into the U-tube, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density based on the calibration.

-

The temperature of the sample is precisely controlled by the instrument.

Determination of Vapor Pressure (Reid Method - ASTM D323)

The Reid vapor pressure (RVP) is a standardized measure of the vapor pressure of volatile petroleum products, and the principle can be adapted for other volatile liquids.[9][10][21] It measures the absolute vapor pressure at 37.8°C (100°F).[6][9]

Apparatus:

-

Reid vapor pressure apparatus, consisting of a liquid chamber and a vapor chamber.[6]

-

Pressure gauge.

-

Water bath capable of maintaining a temperature of 37.8 ± 0.1°C.

Procedure:

-

The liquid chamber is filled with the chilled alkyl nitrite sample.[6]

-

The vapor chamber, which has been heated to 37.8°C, is connected to the liquid chamber.[6]

-

The assembled apparatus is immersed in the water bath at 37.8°C and shaken periodically until a constant pressure reading is obtained.[6]

-

This final pressure reading, with appropriate corrections, is reported as the Reid vapor pressure.

Determination of Water Solubility

The shake-flask method is a widely recognized "gold standard" for determining the aqueous solubility of a substance.[14][22]

1. Shake-Flask Method (OECD TG 105):

Apparatus:

-

Flasks with stoppers.

-

A mechanical shaker or magnetic stirrer.

-

A constant temperature bath or incubator.

-

Centrifuge or filtration apparatus.

-

An analytical instrument for quantifying the concentration of the alkyl nitrite (e.g., UV-Vis spectrophotometer, gas chromatograph).

Procedure:

-

An excess amount of the alkyl nitrite is added to a known volume of water in a flask.[22]

-

The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to allow for phase separation.

-

A sample of the aqueous phase is carefully removed and centrifuged or filtered to remove any undissolved droplets of the alkyl nitrite.

-

The concentration of the alkyl nitrite in the clear aqueous solution is determined using a suitable analytical method. This concentration represents the water solubility at that temperature.

Visualization of Pathways and Workflows

Signaling Pathway of Alkyl Nitrite-Induced Vasodilation